N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12-4-7-16(8-13(12)2)21-10-14(9-17(21)22)18(23)20-11-19(3,24)15-5-6-15/h4,7-8,14-15,24H,5-6,9-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARBESLJTVIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)(C3CC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of approximately 330.428 g/mol, exhibits promising properties that warrant extensive investigation into its biological activities, particularly its antimicrobial and anticancer effects.
Structural Characteristics
The compound's structure includes:
- A pyrrolidine ring which is known for its role in various biological systems.
- A cyclopropyl group that may enhance the compound's binding affinity and selectivity towards biological targets.
- A dimethylphenyl moiety which could contribute to its lipophilicity and overall pharmacokinetic profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives against various multidrug-resistant pathogens. The compound was evaluated for its activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris.
Case Study: Antimicrobial Screening
In a study focusing on the antimicrobial properties of similar compounds, it was found that derivatives of 5-oxopyrrolidine exhibited significant activity against drug-resistant strains. The screening was performed using broth microdilution techniques following Clinical Laboratory Standards Institute (CLSI) guidelines. Results indicated that certain structural modifications enhanced antimicrobial efficacy, particularly against resistant strains of bacteria and fungi .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Klebsiella pneumoniae | Significant | |
| Candida auris | Notable |
Anticancer Activity
The anticancer properties of this compound have been explored using various cancer cell lines, notably the A549 human lung adenocarcinoma model.
Case Study: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on A549 cells compared to standard chemotherapeutic agents like cisplatin. The MTT assay revealed that the compound exhibited a structure-dependent cytotoxicity profile, significantly reducing cell viability at concentrations around 100 µM. Notably, some derivatives demonstrated lower toxicity towards non-cancerous cells, indicating a potential therapeutic window .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The pyrrolidine ring may interact with cellular targets involved in proliferation and apoptosis.
- The hydroxypropyl group could enhance solubility and cellular uptake, facilitating its action within target cells.
Scientific Research Applications
Structural Characteristics
The compound has the following structural features:
- Pyrrolidine Ring : Known for its role in various biological systems, it contributes to the compound's biological activity.
- Cyclopropyl Group : This moiety may enhance binding affinity and selectivity towards biological targets.
- Dimethylphenyl Moiety : This component could influence the compound's lipophilicity and pharmacokinetic profile.
Antimicrobial Properties
Research indicates that N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, which suggests potential applications in treating infections.
Anticancer Effects
The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further exploration in cancer therapy.
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of the compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against specific types of cancer cells.
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding interactions between the compound and key proteins involved in cancer progression. These studies highlight potential pathways through which the compound exerts its effects.
Drug Development
The unique structural characteristics of this compound make it a valuable lead compound in drug development. Its promising biological activities warrant further investigation to optimize its efficacy and safety profiles.
Formulation Research
Due to its lipophilic nature, research into formulation strategies is crucial for enhancing bioavailability. Various delivery systems, such as nanoparticles and liposomes, are being explored to improve the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclopropane ring formation, amide coupling, and oxidation. For pyrrolidinone derivatives, palladium-catalyzed amination (as in ) and controlled copolymerization techniques (e.g., using ammonium persulfate initiators; ) are relevant. Key steps include optimizing reaction time, temperature (e.g., 60–80°C for amidation), and purification via recrystallization (e.g., ethanol as a solvent; ). Characterization via NMR and IR spectroscopy is critical to confirm intermediates .
Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify protons on the cyclopropyl, hydroxypropyl, and dimethylphenyl groups. Coupling constants (e.g., cyclopropyl J values ~1–3 Hz) help confirm stereochemistry.
- IR : Detect carbonyl stretches (5-oxopyrrolidine at ~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- MS : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Storage : In airtight containers at 2–8°C, away from oxidizers ( ). Toxicity data (e.g., H300-H373 codes) suggest avoiding inhalation and skin contact .
Q. Which databases provide reliable structural and physicochemical data for this compound?
- Methodological Answer : Use authoritative sources like PubChem, Reaxys, and ChemSpider. Avoid user-contributed platforms (e.g., benchchem.com ). Key parameters include:
- XLogP3 : ~2.5 (lipophilicity; ).
- Topological Polar Surface Area : ~100 Ų (solubility prediction; ).
Cross-validate data with experimental results (e.g., melting point via DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropane-containing intermediate?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Catalyst : Pd(OAc)₂ vs. PdCl₂ ( ).
- Temperature : 70–100°C for cyclopropanation.
- Solvent : Compare DMF (polar aprotic) vs. THF (low dielectric).
Monitor via TLC/HPLC and quantify yield using internal standards (e.g., anthracene) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : For ambiguous NMR/IR results:
- X-ray Crystallography : Use SHELXL ( ) for absolute configuration.
- 2D NMR : Employ HSQC/HMBC to assign quaternary carbons.
- Computational Validation : Compare experimental IR with DFT-calculated spectra (e.g., Gaussian 16) .
Q. What computational strategies predict the compound’s bioavailability and metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME for parameters like GI absorption (%HIA >80%) and CYP450 inhibition.
- MD Simulations : GROMACS for membrane permeability (logP ~2.5 supports blood-brain barrier penetration; ).
Validate with in vitro assays (e.g., Caco-2 cells) .
Q. How to design a bioactivity screening protocol targeting neurodegenerative pathways?
- Methodological Answer :
- In vitro : Test acetylcholinesterase inhibition (Ellman’s method; IC50 calculation).
- In vivo : Use transgenic Drosophila (e.g., Aβ42-expressing flies; ) for lifespan/neurodegeneration assays.
- Controls : Include donepezil (positive) and vehicle (negative). Dose-response curves (0.1–100 µM) assess efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
